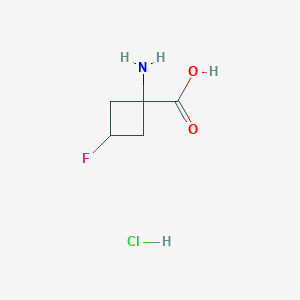

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride” is a synthetic amino acid analog . It has a molecular weight of 169.58 . It is also known as fluciclovine , and it is used as a PET radiotracer . It is currently undergoing clinical trials for the evaluation of prostate and other cancers .

Synthesis Analysis

The synthesis of “this compound” involves a nucleophilic attack of 18 F-fluoride on a triflate precursor, followed by deprotection with HCl .Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C5H8FNO2.ClH/c6-3-1-5(7,2-3)4(8)9;/h3H,1-2,7H2,(H,8,9);1H .Chemical Reactions Analysis

As a synthetic amino acid analog, “this compound” exhibits certain physiologic uptake patterns . It shows intense uptake in the liver and pancreas, moderate uptake in salivary and pituitary glands, and variable mild to moderate bowel activity .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 270-275 degrees Celsius .Mecanismo De Acción

Target of Action

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride, also known as Fluciclovine (18F), is primarily targeted towards prostate cancer cells . The compound is recognized and taken up by amino acid transporters that are upregulated in many cancer cells, including prostate cancer .

Mode of Action

The mode of action of this compound involves its uptake into prostate cancer cells by upregulated amino acid transporters, such as ASCT2 and LAT1 .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to amino acid transport. The compound is a synthetic analog of the amino acid L-leucine . Its uptake by the tumor is related to the functional activity of two amino acid transporters .

Pharmacokinetics

The pharmacokinetics of this compound involve its distribution in the body, which differs from other similar compounds. For instance, kidney uptake of the compound is negligible, and no activity is found in the urinary tract . This property might have an impact on the bioavailability of the compound.

Result of Action

The result of the action of this compound is the enhanced detection of prostate cancer cells. The compound is taken up preferentially by prostate cancer cells, compared with surrounding normal tissues . This allows for improved imaging and detection of prostate cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of AFCB is its ability to mimic the behavior of other amino acids in proteins. This allows researchers to study the effects of specific amino acid substitutions on protein function. However, AFCB has several limitations for lab experiments. AFCB is a relatively new compound, and its effects on proteins and cells are not well understood. Additionally, AFCB is expensive and difficult to synthesize, limiting its use in large-scale experiments.

Direcciones Futuras

There are several future directions for the study of AFCB. One potential direction is the development of new synthetic methods for AFCB that are more efficient and cost-effective. Another direction is the study of AFCB in the context of specific proteins and cellular pathways. AFCB has the potential to be a valuable tool for drug discovery and development, and further research is needed to fully understand its potential applications.

Métodos De Síntesis

The synthesis of AFCB involves the reaction of cyclobutene with hydroxylamine and subsequent treatment with fluorine gas. This process results in the formation of AFCB in high yield and purity. The synthesis of AFCB is a complex process that requires expertise in organic chemistry and specialized equipment.

Aplicaciones Científicas De Investigación

AFCB has several potential applications in scientific research. One of the most significant applications of AFCB is in the study of protein structure and function. AFCB can be incorporated into proteins in place of other amino acids, allowing researchers to study the effects of specific amino acid substitutions on protein function. This technique is known as site-directed mutagenesis and is a valuable tool for understanding the structure-function relationships of proteins.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Análisis Bioquímico

Biochemical Properties

The transport of 1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride is primarily mediated by sodium-dependent amino acid transporters, specifically system ASC, with contribution by sodium-independent system L . This indicates that it interacts with these transporters, which are proteins, to enter cells.

Cellular Effects

It is known that it is taken up preferentially by prostate cancer cells, compared with surrounding normal tissues .

Molecular Mechanism

The molecular mechanism of this compound involves its uptake by tumor cells through amino acid transporters . Although it is handled by the amino acid transporter system, it does not undergo terminally incorporative metabolism within the body .

Temporal Effects in Laboratory Settings

In laboratory settings, moderate bone marrow and mild muscle activity were present on early images, with marrow activity decreasing and muscle activity increasing with time . This suggests that the effects of this compound can change over time.

Metabolic Pathways

This compound does not undergo terminally incorporative metabolism within the body . This suggests that it may not be involved in typical metabolic pathways.

Transport and Distribution

The distribution of this compound in the body differs from choline and FDG, as kidney uptake is negligible, and no activity is found in the urinary tract . This suggests that it may be transported and distributed within cells and tissues in a unique manner.

Propiedades

IUPAC Name |

1-amino-3-fluorocyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2.ClH/c6-3-1-5(7,2-3)4(8)9;/h3H,1-2,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOCZBXXOVEPSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2059910-04-0 |

Source

|

| Record name | 1-amino-3-fluorocyclobutanecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2622509.png)

![2-Pyridazin-3-yloxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2622511.png)

![2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2622518.png)

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2622522.png)

![4-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2622524.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea](/img/structure/B2622525.png)